2-Amino-4,5-dimethylphenol hydrobromide
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Overview
Description
2-Amino-4,5-dimethylphenol hydrobromide is an organic compound with the molecular formula C8H12BrNO. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylphenol hydrobromide typically involves the bromination of 2-Amino-4,5-dimethylphenol. The reaction is carried out in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethylphenol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino and methyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxylamines and other reduced derivatives.
Substitution: Various substituted phenols and aromatic compounds.
Scientific Research Applications
2-Amino-4,5-dimethylphenol hydrobromide has been investigated for its potential in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in preclinical studies for its potential therapeutic effects.
Medicine: Research indicates its potential use in developing treatments for cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylphenol hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of its use.
Comparison with Similar Compounds
2-Amino-4,5-dimethylphenol: The parent compound without the hydrobromide group.
4-Amino-2,5-dimethylphenol: A positional isomer with different substitution patterns on the benzene ring.
2-Amino-4,5-dimethoxyphenol: A compound with methoxy groups instead of methyl groups.
Uniqueness: 2-Amino-4,5-dimethylphenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it particularly valuable in certain synthetic and medicinal applications .
Properties
IUPAC Name |
2-amino-4,5-dimethylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-5-3-7(9)8(10)4-6(5)2;/h3-4,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQJDUOHMYMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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